molecular formula C22H16N4O B563666 Sudan III-d6 CAS No. 1014689-17-8

Sudan III-d6

Cat. No.: B563666
CAS No.: 1014689-17-8
M. Wt: 358.434
InChI Key: HTPQPMPFXUWUOT-OJPXFQCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sudan III-d6 has a wide range of applications in scientific research, including:

Safety and Hazards

Sudan III-d6 should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Mechanism of Action

Target of Action

Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of this compound are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.

Mode of Action

This compound, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.

Biochemical Pathways

It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that this compound may interact with lipid metabolic pathways.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of this compound’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, this compound can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan III-d6 involves the incorporation of deuterium into the molecular structure of Sudan III. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high isotopic purity required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Sudan III-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives of this compound, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Sudan I-d5
  • Sudan II-d6
  • Sudan IV-d6

Comparison

Sudan III-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. Compared to other similar compounds, this compound offers better stability and precision in quantitative analysis. Its hydrophobic nature and ability to stain lipids make it particularly useful in biological and medical applications .

Properties

IUPAC Name

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPQPMPFXUWUOT-OJPXFQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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